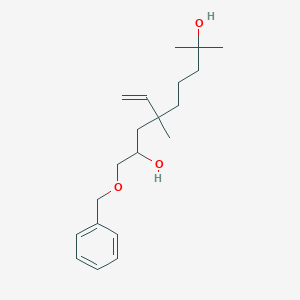
(2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and apoptosis. Additionally, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Additionally, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit anti-tumor activity, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol. One potential direction is the development of novel therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the anti-tumor activity of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol may lead to the development of new anti-cancer drugs. Furthermore, the potential use of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol in the treatment of inflammatory diseases warrants further investigation. Finally, the development of new and efficient synthesis methods for ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol may increase its availability for research purposes.
Conclusion:
In conclusion, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol have been discussed in this paper. Further research into this compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol involves the use of several chemical reagents and procedures. The synthesis method includes the reaction of 4-vinyl-1,3-dioxolan-2-one with 4,8-dimethyl-1,7-nonadiene in the presence of a Lewis acid catalyst, followed by the addition of benzyl alcohol and reduction with sodium borohydride. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ((2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol has been found to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(2R,4R)-4-ethenyl-4,8-dimethyl-1-phenylmethoxynonane-2,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-5-20(4,13-9-12-19(2,3)22)14-18(21)16-23-15-17-10-7-6-8-11-17/h5-8,10-11,18,21-22H,1,9,12-16H2,2-4H3/t18-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYIIPWMBSADM-UYAOXDASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(CC(COCC1=CC=CC=C1)O)C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCC(C)(C)O)(C[C@H](COCC1=CC=CC=C1)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-Benzyloxy-4,8-dimethyl-4-vinyl-nonane-2,8-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



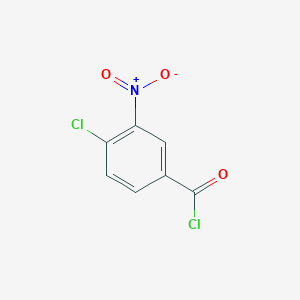

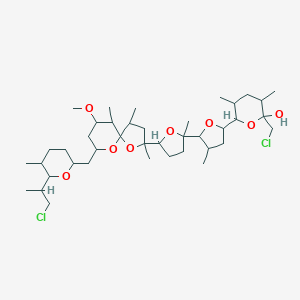


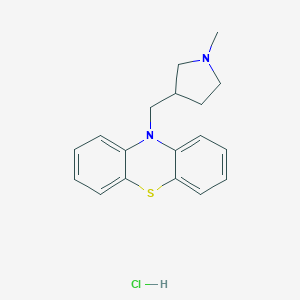
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)

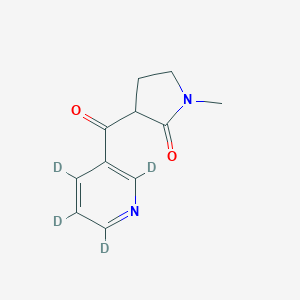
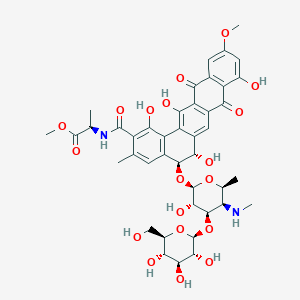

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)